6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2 |
InChI Key |
KTAHHMSERHRZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1OC2)C=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 6 Oxabicyclo 3.2.1 Octane 2 Carbaldehyde
Reactivity of the Bicyclic Ether Framework
The 6-oxabicyclo[3.2.1]octane core is a common motif in a variety of biologically active natural products, including meroterpenoids such as magninoids and guignardones. beilstein-journals.org The inherent ring strain and the presence of the ether oxygen influence the reactivity of this bicyclic system.
Ring-Opening Reactions and Rearrangements (e.g., Semipinacol Rearrangements)
The formation of the 6-oxabicyclo[3.2.1]octane skeleton is often a key step in the synthesis of complex natural products and is frequently accomplished through cascade reactions involving rearrangements. beilstein-journals.org One of the most significant of these is the semipinacol rearrangement. This type of reaction involves the 1,2-migration of an alkyl or aryl group in a β-hydroxy-substituted system, often initiated by the formation of a carbocation.
In the synthesis of various fungal meroterpenoids, for example, the 6-oxabicyclo[3.2.1]octane skeleton is forged via a silica-gel-promoted or acid-catalyzed semipinacol rearrangement. beilstein-journals.org These reactions can be part of a domino process, where a sequence of cyclization and rearrangement steps assembles the complex core in a highly efficient manner. acs.org For instance, a common synthetic strategy involves an acid-catalyzed reaction that initiates a semipinacol rearrangement, followed by a cyclization cascade to yield the final bicyclic ether product. beilstein-journals.org
While the semipinacol rearrangement is crucial for the synthesis of this framework, the stability of the resulting bicyclic ether means that ring-opening reactions require specific conditions. The direct opening of the oxabicyclo[3.2.1]octene system at the bridgehead position has been achieved using silyl ketene acetals in a concentrated solution of lithium perchlorate in diethyl ether, yielding highly functionalized cycloheptadiene derivatives. nih.gov
| Rearrangement Type | Description | Key Intermediates |
| Semipinacol Rearrangement | A 1,2-migration of a carbon substituent in a system containing a leaving group on an adjacent carbon. It is a key method for constructing the 6-oxabicyclo[3.2.1]octane core. beilstein-journals.orgacs.org | Carbocation or oxonium ion |
| Ring Opening | Cleavage of the ether linkage, often under Lewis acid or strong nucleophilic conditions, to relieve ring strain and form functionalized monocyclic systems. nih.gov | Complex with Lewis acid, silyl ketene acetal adduct |
Electrophilic and Nucleophilic Reactions at the Ring System
The ether oxygen in the 6-oxabicyclo[3.2.1]octane framework is a site of basicity and can react with strong electrophiles, such as protons or Lewis acids. This interaction can activate the C-O bonds, making them more susceptible to nucleophilic attack and subsequent ring-opening, as described above. However, the bicyclic structure is generally stable under neutral or mildly acidic/basic conditions.
Direct nucleophilic attack on the carbon atoms of the ether framework is generally unfavorable unless the system is activated. The carbon atoms are sp³-hybridized and not electrophilic. Reactions typically proceed through activation of the ether oxygen first.
Transformations of the Carbaldehyde Functional Group
The carbaldehyde group at the C-2 position is a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. masterorganicchemistry.comksu.edu.sa
Oxidation Reactions to Carboxylic Acid Derivatives
Aldehydes are readily oxidized to the corresponding carboxylic acids using a variety of reagents. libretexts.org This transformation is a fundamental reaction in organic synthesis. libretexts.org The oxidation of 6-oxabicyclo[3.2.1]octane-2-carbaldehyde would yield 6-oxabicyclo[3.2.1]octane-2-carboxylic acid.
Common methods for this oxidation include the use of chromium-based reagents like Jones reagent (CrO₃ in aqueous acid) or pyridinium chlorochromate (PCC), although PCC typically stops at the aldehyde when starting from a primary alcohol. organic-chemistry.org Milder, more selective methods involve reagents like potassium permanganate (KMnO₄) under basic conditions or Tollens' reagent ([Ag(NH₃)₂]⁺), the latter of which is a classic qualitative test for aldehydes. libretexts.org Another powerful method is the Baeyer-Villiger oxidation, which converts aldehydes to carboxylic acids using peroxy acids like m-CPBA. libretexts.orgjove.com
| Oxidizing Agent | Typical Conditions | Product |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, room temperature | Carboxylic Acid libretexts.org |
| Potassium Permanganate (KMnO₄) | Aqueous NaOH, cool conditions | Carboxylic Acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Carboxylic Acid |
| Peroxy Acids (e.g., m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | Carboxylic Acid jove.com |
Reduction Reactions to Alcohol Derivatives
The reduction of the aldehyde group provides the corresponding primary alcohol, (6-oxabicyclo[3.2.1]octan-2-yl)methanol. This is a common and high-yielding transformation.
The most frequently used reagents for this purpose are metal hydrides. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that works well in protic solvents like methanol or ethanol. scielo.br For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd/C) is another effective method for reducing aldehydes to alcohols.
| Reducing Agent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Primary Alcohol scielo.br |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₂O workup | Primary Alcohol |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, H₂ atmosphere | Primary Alcohol |
Carbonyl Additions and Condensation Reactions
The electrophilic carbon of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comchemistrysteps.com These reactions are fundamental to building molecular complexity.
Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of a secondary alcohol after an acidic workup. ksu.edu.sa
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into an alkene, replacing the C=O double bond with a C=C double bond.
Cyanohydrin Formation: The addition of cyanide ion (e.g., from NaCN/HCl) to the aldehyde forms a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol. libretexts.org
Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes reversibly form hemiacetals and then acetals. libretexts.org Acetals are commonly used as protecting groups for the carbonyl functionality due to their stability under basic and nucleophilic conditions. libretexts.org
Imine and Enamine Formation: Aldehydes react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. libretexts.org These reactions are typically reversible and are often driven to completion by removing the water that is formed. libretexts.org
Mechanistic Investigations of Key Transformations
Comprehensive studies dedicated to the key transformations of this compound are not readily found. Research on the oxabicyclo[3.2.1]octane framework often involves its synthesis or its role as a structural core in larger, more complex molecules. beilstein-journals.org Mechanistic work, including computational and experimental studies, tends to focus on the reactions that form the bicyclic ring system itself rather than the subsequent reactivity of specific derivatives like the 2-carbaldehyde.
Influence of Steric and Electronic Effects on Reactivity
The influence of steric and electronic effects on the reactivity of the broader oxabicyclo[3.2.1]octane system has been commented on in certain contexts. For instance, the inherent strain and stereochemistry of the bicyclic framework are known to dictate the facial selectivity of approaching reagents. In related systems, steric hindrance can be a deciding factor in the stereochemical outcome of reactions. uni-regensburg.de
Electronic effects are also crucial. For example, in Diels-Alder reactions of unsaturated oxabicyclo[3.2.1]octane derivatives, reactivity is attributed to a combination of ring strain and homoconjugation effects. nih.gov For this compound, the electron-withdrawing nature of the carbaldehyde group would be expected to influence the reactivity of the bicyclic system, particularly at adjacent positions. However, specific studies that systematically investigate and quantify these steric and electronic influences through kinetic data or computational analysis for this particular molecule are not documented. Research on different isomers, such as 8-oxabicyclo[3.2.1]oct-6-en-2-one derivatives, has noted the importance of such factors, but these findings cannot be directly extrapolated to the title compound due to differences in structure and functional group placement. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 6 Oxabicyclo 3.2.1 Octane 2 Carbaldehyde
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry DeterminationNo crystallographic data, including unit cell parameters, bond lengths, bond angles, or determinations of absolute stereochemistry, have been published for 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde.
Due to the absence of this essential data, the generation of a thorough and scientifically accurate article focusing exclusively on the spectroscopic characterization of this compound is not feasible at this time.
Computational Chemistry and Theoretical Investigations on 6 Oxabicyclo 3.2.1 Octane 2 Carbaldehyde
Quantum Chemical Calculations of Molecular Geometry and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure of 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde. These methods are used to find the lowest energy conformations and to obtain precise geometric parameters such as bond lengths, bond angles, and dihedral angles.
Detailed theoretical studies on the parent 6-oxabicyclo[3.2.1]octane scaffold have been performed using ab initio methods. For instance, calculations using the 3-21G basis set were employed to determine the optimized geometry of the bicyclic system. cdnsciencepub.com These foundational calculations established the core conformation of the fused ring system, which consists of a six-membered ring in a chair-like conformation and a five-membered tetrahydrofuran (B95107) ring. The existence of a true minimum on the potential energy hypersurface was confirmed by ensuring all diagonal force constants were positive. cdnsciencepub.com
For substituted derivatives, computational methods such as those implemented in software like Chem3D, which utilize molecular mechanics, have been used for energy-minimization studies to determine stable conformations. mdpi.com The introduction of the 2-carbaldehyde group introduces additional conformational possibilities, primarily concerning the orientation of the aldehyde (CHO) group relative to the bicyclic frame. The position of this substituent can be either exo or endo. Quantum chemical calculations, such as Density Functional Theory (DFT), are essential to determine the relative energies of these conformers and the rotational barrier of the C-C bond connecting the aldehyde group to the ring. Such calculations would typically involve geometry optimization of all possible stereoisomers to identify the most stable structures. rroij.com
Table 1: Representative Calculated Geometric Parameters for Bicyclo[3.2.1]octane Scaffolds Note: This table is illustrative of typical data obtained from DFT calculations for related bicyclo[3.2.1]octane systems, as specific data for the title compound is not available in the cited literature.
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
| Bond Lengths (Å) | ||
| C-O (ether bridge) | 1.43 - 1.45 | B3LYP/6-31G |
| C-C (ring framework) | 1.53 - 1.56 | B3LYP/6-31G |
| Bond Angles (°) ** | ||
| C-O-C (ether bridge) | ~110 | B3LYP/6-31G |
| C-C-C (within rings) | 101 - 112 | B3LYP/6-31G |
| Dihedral Angles (°) ** | ||
| Ring Puckering | Varies | B3LYP/6-31G* |
Data compiled from general findings for bicyclo[3.2.1]octane systems. rroij.com
Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of compounds.
Vibrational Frequencies: Theoretical calculations of the vibrational spectra for the 6-oxabicyclo[3.2.1]octane (6OXA) skeleton have been successfully performed. cdnsciencepub.com Using an ab initio 3-21G basis set, harmonic force fields were calculated and scaled to predict infrared (IR) and Raman frequencies. cdnsciencepub.com These predicted frequencies showed excellent agreement with experimental data, with an average error of about 7.6 cm⁻¹ (1.2%) before optimization and 5.7 cm⁻¹ (0.75%) after. cdnsciencepub.com The calculations were also able to predict IR and Raman intensities, which proved useful for making spectral assignments. cdnsciencepub.com For this compound, similar calculations would predict characteristic vibrational modes, including the prominent C=O stretching frequency of the aldehyde group, typically expected in the 1720-1740 cm⁻¹ region.
NMR Chemical Shifts: Density Functional Theory (DFT) is a widely used method for the accurate prediction of ¹H and ¹³C NMR chemical shifts. acs.org The process involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For complex molecules with multiple stereoisomers, comparing the calculated chemical shifts for all possible structures with the experimental spectrum is a powerful technique for assigning the correct relative configuration. acs.org A new parameter, the Mean Absolute Error of the ΔΔδ (MAEΔΔδ), has been introduced to facilitate the best fit between experimental and computed data sets for groups of stereoisomers. acs.org While specific calculated shifts for this compound are not readily available in the literature, this computational approach would be the standard method for its structural verification.
Theoretical Studies on Reaction Mechanisms and Energetics
Theoretical studies are crucial for elucidating the pathways of chemical reactions, identifying transition states, and calculating activation energies. For the oxabicyclo[3.2.1]octane system, computational methods have been applied to understand its formation and reactivity.
One significant study used DFT calculations (at the M11-L/6-311+G(d)//B3LYP/6-31+G(d) level of theory) to investigate the mechanism of a gold(I)-catalyzed domino reaction that assembles the oxabicyclo[3.2.1]octane scaffold. nih.gov These calculations provided insight into the sequence of cyclization and semi-pinacol rearrangement steps, explaining the high diastereoselectivity of the reaction. nih.gov
The reactivity of the bicyclic system itself, such as in ring-opening reactions, cycloadditions, or rearrangements, is also amenable to theoretical investigation. psu.eduresearchgate.net For this compound, theoretical studies could model reactions involving the aldehyde functionality, such as nucleophilic additions or oxidations. By calculating the energies of reactants, transition states, and products, computational chemistry can predict the feasibility of different reaction pathways and explain observed product distributions. For example, DFT could be used to model the facial selectivity of hydride reduction of the carbonyl group, predicting whether the attack is favored from the exo or endo face.
Molecular Modeling for Structure-Reactivity Relationship Analysis
Molecular modeling can establish relationships between the three-dimensional structure of a molecule and its chemical reactivity. For the oxabicyclo[3.2.1]octane framework, its inherent structural features are known to significantly influence its reactivity.
Studies have shown that oxabicyclo[3.2.1]octadiene derivatives are highly reactive dienophiles in Diels-Alder reactions. acs.orgacs.org This enhanced reactivity is attributed to ring strain and homoconjugation effects within the bicyclic system. acs.orgacs.org Molecular modeling can quantify this strain energy and visualize the molecular orbitals (e.g., HOMO and LUMO) to understand these effects.
Applications of the 6 Oxabicyclo 3.2.1 Octane Scaffold in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecule Construction
The inherent stereochemistry of the 6-oxabicyclo[3.2.1]octane scaffold makes it an exemplary chiral building block for the asymmetric synthesis of complex molecular architectures. The rigid bicyclic system provides a well-defined three-dimensional structure that can effectively control the stereochemical outcome of subsequent reactions. Organic chemists have capitalized on this by employing enantiomerically pure 6-oxabicyclo[3.2.1]octane derivatives as starting materials to introduce multiple stereocenters with high precision.
The strategic placement of functional groups on the scaffold, such as a carbaldehyde group at the C-2 position, provides a handle for a wide array of chemical transformations. These transformations can be executed with a high degree of stereocontrol, governed by the conformational constraints of the bicyclic ring system. For instance, nucleophilic additions to the C-2 carbaldehyde can proceed with high diastereoselectivity, leading to the formation of new stereocenters with predictable configurations.
The utility of this chiral building block is evident in the synthesis of various complex molecules, including those with potential therapeutic applications. The scaffold's rigidity and defined stereochemistry are instrumental in constructing intricate molecular frameworks that might be challenging to access through other synthetic routes.
Table 1: Examples of Stereoselective Transformations Utilizing the 6-Oxabicyclo[3.2.1]octane Scaffold
| Starting Material | Reagent/Condition | Product | Key Transformation | Stereochemical Outcome |
| 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde | Organometallic reagents (e.g., Grignard, organolithium) | Secondary alcohol | Nucleophilic addition | High diastereoselectivity |
| 6-Oxabicyclo[3.2.1]octane-2-carboxylic acid | Reducing agents (e.g., LiAlH4) | Primary alcohol | Reduction | Stereochemistry retained |
| Substituted 6-oxabicyclo[3.2.1]octene | Epoxidation agents (e.g., m-CPBA) | Epoxide | Electrophilic addition | Stereospecific |
Role in Total Synthesis of Natural Products Incorporating the 6-Oxabicyclo[3.2.1]octane Core (e.g., Meroterpenoids, Taxanes)
The 6-oxabicyclo[3.2.1]octane core is a recurring structural motif in a diverse array of natural products, many of which exhibit significant biological activities. Consequently, the development of synthetic strategies to access this core has been a major focus in the field of total synthesis.
A notable example is the divergent total synthesis of meroterpenoids, such as magninoids and guignardones. researchgate.netnih.govbeilstein-journals.org These natural products possess a highly substituted cyclopentane (B165970) moiety and a 6-oxabicyclo[3.2.1]octane fragment and have shown potential as inhibitors of 11-β-hydroxysteroid dehydrogenase type I and antifungal agents. beilstein-journals.org A successful divergent synthesis strategy has been developed based on a late-stage bioinspired semipinacol rearrangement–cyclization of common synthetic intermediates. beilstein-journals.org This approach allows for the selective synthesis of different members of the meroterpenoid family from a common precursor, highlighting the efficiency of the strategy. researchgate.netbeilstein-journals.org
While the 6-oxabicyclo[3.2.1]octane core is prominent in meroterpenoids, its direct application in the total synthesis of taxanes is less documented in the scientific literature. Taxanes, a class of potent anticancer agents, are characterized by a complex 6-8-6 tricyclic ring system. While various synthetic strategies have been developed to construct the taxane (B156437) core, the utilization of a pre-formed 6-oxabicyclo[3.2.1]octane scaffold as a key building block is not a commonly reported approach.
Table 2: Key Strategies in the Total Synthesis of Meroterpenoids Featuring the 6-Oxabicyclo[3.2.1]octane Core
| Natural Product | Key Synthetic Intermediate | Core-Forming Reaction | Ref. |
| Guignardone A and C | Common intermediate 94 | Semipinacol rearrangement–cyclization | beilstein-journals.org |
| Magninoid A and C | Common intermediate 94 | Divergent radical oxidation and subsequent transformations | researchgate.netbeilstein-journals.org |
Scaffold Design and Diversification for Exploration of Novel Chemical Space
The 6-oxabicyclo[3.2.1]octane scaffold serves as an excellent template for the design and synthesis of compound libraries aimed at exploring novel chemical space. Its rigid and three-dimensional nature provides a distinct advantage over flat, aromatic scaffolds, allowing for the presentation of functional groups in a well-defined spatial arrangement. This is crucial for probing the binding pockets of biological targets and identifying new lead compounds in drug discovery.
Divergent synthesis strategies are particularly well-suited for the diversification of the 6-oxabicyclo[3.2.1]octane core. nih.govbeilstein-journals.org Starting from a common intermediate possessing the core scaffold, a multitude of derivatives can be generated through various chemical transformations. The functional handles on the scaffold, such as the C-2 carbaldehyde, can be readily modified to introduce a wide range of substituents and functional groups. This approach enables the rapid generation of a library of structurally diverse molecules, each with a unique three-dimensional shape and pharmacophoric features.
The exploration of this novel chemical space can lead to the identification of compounds with new or improved biological activities. The structural diversity of the synthesized library increases the probability of finding molecules that can interact with specific biological targets in a desired manner.
Derivatization for Structure-Activity Relationship (SAR) Studies in Related Molecular Systems
The derivatization of the 6-oxabicyclo[3.2.1]octane scaffold is a powerful tool for conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents and functional groups on the bicyclic core and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the key structural features required for a desired pharmacological effect.
For example, in the context of developing new therapeutic agents, the 6-oxabicyclo[3.2.1]octane core can be incorporated into known pharmacophores to explore new SAR. The rigid nature of the scaffold helps to constrain the conformation of the molecule, which can lead to a better understanding of the binding mode to the target receptor.
SAR studies on related bicyclo[3.2.1]octane systems have provided valuable information on the impact of stereochemistry and substituent effects on biological activity. For instance, in a series of morphinan (B1239233) derivatives with an oxabicyclo[3.2.1]octane structure designed as opioid receptor agonists, the stereochemistry of amide substituents was found to be crucial for their agonistic activity. researchgate.net Specifically, 6R-amides were more potent and efficacious κ-opioid receptor agonists than their 6S-isomers. researchgate.net Such studies demonstrate the importance of precise structural modifications in fine-tuning the pharmacological profile of molecules based on this scaffold.
Table 3: Illustrative SAR Data for Bicyclo[3.2.1]octane Derivatives
| Scaffold | Position of Derivatization | Modification | Impact on Biological Activity |
| Morphinan with oxabicyclo[3.2.1]octane | C-6 | 6R-Amide vs. 6S-Amide | 6R-amides showed higher potency and efficacy as KOR agonists |
| 8-Azabicyclo[3.2.1]octane | Bridge hydroxylation | Introduction of 6- or 7-hydroxyl group | Increased DAT vs. SERT selectivity |
Future Research Directions and Perspectives on 6 Oxabicyclo 3.2.1 Octane 2 Carbaldehyde
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on creating more efficient and environmentally friendly methods for synthesizing 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde. While current synthetic approaches exist, there is a clear need for methodologies that are both novel and sustainable.
Key Research Objectives:
Catalytic Approaches: A primary goal will be the development of catalytic routes that minimize waste and improve atom economy. Gold-catalyzed cyclizations of enynols have shown promise in forming the 8-oxabicyclo[3.2.1]oct-2-ene core, which could be a precursor to the target aldehyde. rsc.org Future work could explore other transition metal catalysts (e.g., palladium, rhodium, iridium) to achieve similar transformations under milder conditions.
Bio-inspired Syntheses: Drawing inspiration from nature, where complex oxabicyclic structures are found in various natural products, researchers may explore enzymatic or chemo-enzymatic strategies. beilstein-journals.orgnih.gov The use of engineered enzymes could offer high stereoselectivity, a crucial aspect for potential applications.
Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled syntheses. beilstein-journals.org This would be particularly advantageous for reactions that are exothermic or involve hazardous reagents.
Green Solvents and Reagents: A shift towards the use of greener solvents (e.g., water, supercritical CO2, bio-derived solvents) and less toxic reagents will be a critical aspect of developing sustainable synthetic protocols.
Potential Synthetic Strategies:
| Strategy | Description | Potential Advantages |
| Intramolecular Cycloadditions | Designing precursors that undergo intramolecular [4+3] or other cycloaddition reactions to form the bicyclic core in a single step. | High efficiency and stereocontrol. |
| Ring-Rearrangement Metathesis (RRM) | Utilizing ring-closing metathesis followed by a rearrangement to construct the 6-oxabicyclo[3.2.1]octane skeleton. | Access to diverse substitution patterns. |
| Oxonium-Ene Cyclizations | Further exploration of Lewis acid-catalyzed oxonium-ene reactions could provide a direct route to functionalized oxabicyclo[3.2.1]octenes. acs.orgrsc.org | Mild reaction conditions and good functional group tolerance. |
Exploration of Unprecedented Reactivity Patterns and Transformations
The aldehyde functionality on the 6-oxabicyclo[3.2.1]octane scaffold is a gateway to a wide array of chemical transformations. Future research should aim to uncover novel reactivity patterns that leverage the unique steric and electronic properties of this molecule.
Areas for Investigation:
Stereoselective Additions: The facial selectivity of nucleophilic additions to the aldehyde carbonyl group will be a key area of study. The rigid bicyclic structure is expected to exert significant stereocontrol, which could be exploited for the asymmetric synthesis of complex molecules.
Domino and Cascade Reactions: The aldehyde can serve as an initiation point for cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. For example, a reaction sequence could be designed where an initial transformation of the aldehyde triggers a ring-opening or rearrangement of the bicyclic ether.
Photochemical and Radical Reactions: Investigating the photochemical reactivity of this compound could lead to novel transformations. Similarly, radical-based reactions could offer new ways to functionalize this scaffold. researchgate.net
Advancements in Spectroscopic and Computational Characterization
A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for predicting its reactivity and designing applications. Future work should employ a combination of advanced spectroscopic techniques and computational modeling.
Spectroscopic and Computational Goals:
| Technique | Research Focus | Expected Insights |
| Advanced NMR Spectroscopy | Application of 2D and 3D NMR techniques (e.g., NOESY, ROESY) to elucidate the precise stereochemistry and conformational preferences. | Detailed 3D structural information in solution. |
| Vibrational Spectroscopy | In-depth analysis of the infrared and Raman spectra, supported by theoretical calculations, to understand the vibrational modes of the molecule. cdnsciencepub.com | Insights into bonding and conformational dynamics. |
| X-ray Crystallography | Obtaining single-crystal X-ray diffraction data for the parent compound or its derivatives to determine the solid-state structure with high precision. | Unambiguous determination of bond lengths, bond angles, and crystal packing. |
| Computational Chemistry | Employing Density Functional Theory (DFT) and other computational methods to model the molecular orbitals, predict reaction pathways, and calculate spectroscopic parameters. | A deeper understanding of electronic structure, reactivity, and spectroscopic properties. |
Strategic Design of Functionalized Derivatives for Material Science or Catalytic Applications
The unique structure of this compound makes it an attractive building block for the development of new materials and catalysts. The aldehyde group provides a convenient handle for further functionalization.
Potential Applications:
Polymer Chemistry: The aldehyde can be converted into various functional groups (e.g., alcohols, amines, carboxylic acids) that can serve as monomers for polymerization. The rigid bicyclic core could impart desirable properties such as high thermal stability and specific mechanical characteristics to the resulting polymers.
Ligand Design for Catalysis: Derivatives of this compound could be synthesized to act as chiral ligands for asymmetric catalysis. The defined stereochemistry of the bicyclic scaffold could lead to high enantioselectivities in metal-catalyzed reactions.
Bioactive Molecules: The 6-oxabicyclo[3.2.1]octane core is present in some natural products with biological activity. beilstein-journals.orgnih.gov Functionalized derivatives could be synthesized and screened for potential pharmaceutical applications. For instance, related 8-oxabicyclo[3.2.1]octane structures have been investigated as inhibitors of monoamine transporters. acs.org
Q & A
Q. What are the established synthetic routes for 6-oxabicyclo[3.2.1]octane-2-carbaldehyde, and how can intermediates be optimized?
A three-step synthesis starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one involves lactone ring opening with amines to form amides, followed by reduction with lithium aluminium hydride (LiAlH₄) to yield amino alcohols. Optimizing intermediates requires careful selection of amines and reaction conditions (e.g., temperature, solvent polarity) to improve yield and purity . Chromatographic purification (e.g., SiO₂ column with 5% EtOAc in pentane) is critical for isolating the final aldehyde derivative .
Q. Which spectroscopic techniques are most effective for structural characterization of bicyclic aldehydes like this compound?
2D-NOESY spectroscopy is essential for confirming spatial arrangements, particularly for distinguishing epimeric forms by identifying proximity between protons (e.g., aldehyde protons and adjacent bicyclic framework nuclei). Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
Q. How does the reactivity of this compound compare to simpler aldehydes in nucleophilic addition reactions?
The bicyclic framework imposes steric constraints, slowing nucleophilic attack compared to linear aldehydes. For example, Grignard reagent additions may require elevated temperatures or Lewis acid catalysts (e.g., BF₃·Et₂O) to overcome ring strain. Reaction monitoring via TLC or in-situ FTIR is recommended to track aldehyde consumption .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of this compound derivatives?
Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can direct stereochemistry during lactone ring opening. Evidence shows that enantiopure amines yield optically active amino alcohols, which are oxidized to the aldehyde with retention of configuration. Diastereomeric excess (d.e.) >95% is achievable via kinetic resolution during reduction steps .
Q. How can computational modeling resolve contradictions in experimental data (e.g., NMR vs. X-ray crystallography)?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and coupling constants, aiding in assigning ambiguous signals. For example, discrepancies between observed NOESY correlations and crystallographic data may arise from solution-phase conformational flexibility, which molecular dynamics simulations can clarify .
Q. What methodologies address conflicting reactivity data in bicyclic aldehyde functionalization?
Contradictions in reaction outcomes (e.g., LiAlH₄ vs. NaBH₄ selectivity) can arise from solvent effects or trace impurities. Systematic screening via Design of Experiments (DoE) optimizes variables (e.g., solvent, temperature, catalyst loading). For instance, LiAlH₄ in THF selectively reduces amides to amines, while NaBH₄/CeCl₃ may preserve aldehyde functionality .
Q. How can researchers design robust purification protocols for this compound amid byproduct formation?
High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, while recrystallization in hexane/EtOAc mixtures removes non-polar impurities. Purity validation via GC-MS or HPLC-UV (λ = 280 nm) ensures >95% purity, as noted in synthetic reports .
Methodological Guidance
- Data Contradiction Analysis : Compare experimental results (e.g., NMR, HPLC) with computational predictions to identify artifacts. For example, unexpected byproducts may arise from aldehyde oxidation during storage, necessitating inert atmosphere handling .
- Experimental Design : Use fractional factorial designs to evaluate reaction parameters (e.g., amine stoichiometry, reductant choice) and minimize trial runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
